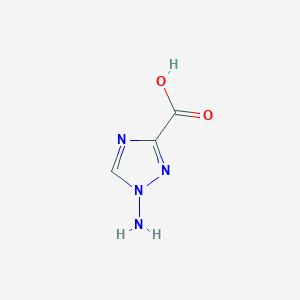

1-Amino-1H-1,2,4-triazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Amino-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic organic compound that features a triazole ring with an amino group at the 1-position and a carboxylic acid group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Amino-1H-1,2,4-triazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 3-amino-1,2,4-triazole with carbon dioxide under high pressure and temperature conditions. Another method includes the cyclization of appropriate hydrazine derivatives with formic acid or its derivatives .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled reaction environments ensures efficient production .

Análisis De Reacciones Químicas

Types of Reactions: 1-Amino-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amino derivatives.

Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as acyl chlorides, anhydrides, and alkyl halides are employed under various conditions.

Major Products Formed:

Oxidation: Formation of triazole oxides.

Reduction: Formation of amino-triazole derivatives.

Substitution: Formation of esters, amides, and other substituted triazoles.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antifungal Activity

Triazole derivatives have been extensively studied for their antifungal properties. Research indicates that 1-amino-1H-1,2,4-triazole-3-carboxylic acid exhibits significant antifungal activity against various strains of fungi. For instance:

- Case Study: A study demonstrated that derivatives of triazoles, including this compound, showed enhanced antifungal efficacy compared to standard treatments like fluconazole. The Minimum Inhibitory Concentration (MIC) values for some compounds were reported as low as 0.0156 μg/mL against Candida albicans and other pathogenic fungi .

Table 1: Antifungal Efficacy of Triazole Derivatives

| Compound | Target Organism | MIC (μg/mL) | Comparison Drug | MIC (μg/mL) |

|---|---|---|---|---|

| Compound 1 | Candida albicans | 0.0156 | Fluconazole | 0.25 |

| Compound 2 | Aspergillus fumigatus | 0.001 | Voriconazole | 0.125 |

1.2 Anticancer Properties

The anticancer potential of triazoles has also been a focal point of research. Triazole derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation.

- Case Study: A series of diarylurea derivatives bearing a triazole moiety were evaluated for antitumor activity. One compound exhibited an IC50 value of 0.90 μM against HT-29 cancer cells, outperforming standard chemotherapeutic agents .

Table 2: Anticancer Activity of Triazole Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Reference Drug | IC50 (μM) |

|---|---|---|---|---|

| Compound A | HT-29 | 0.90 | Sorafenib | 2.25 |

| Compound B | H460 | 0.85 | Sorafenib | 2.50 |

Agricultural Applications

2.1 Role in Plant Defense

Triazoles are known to enhance plant resistance against pathogens and pests.

- Case Study: Research indicated that applying triazole derivatives can improve the resistance of crops to fungal infections, thereby reducing the need for chemical fungicides and promoting sustainable agriculture practices .

Material Science

3.1 Synthesis of Functional Materials

The unique chemical structure of triazoles allows them to be used in synthesizing novel materials with specific properties.

- Case Study: Triazoles have been incorporated into polymers to create materials with enhanced thermal stability and mechanical strength .

Table 3: Properties of Triazole-Based Materials

| Material Type | Property | Value |

|---|---|---|

| Polymer Composite | Thermal Stability | >300 °C |

| Coating Material | Mechanical Strength | Tensile strength >50 MPa |

Mecanismo De Acción

The mechanism of action of 1-amino-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparación Con Compuestos Similares

- 3-Amino-1H-1,2,4-triazole-5-carboxylic acid

- 1,2,4-Triazole-3-carboxylic acid

- 5-Amino-1H-1,2,4-triazole-3-carboxylic acid methyl ester

Comparison: 1-Amino-1H-1,2,4-triazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

1-Amino-1H-1,2,4-triazole-3-carboxylic acid (also known as 5-amino-1H-1,2,4-triazole-3-carboxylic acid) is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with carbonyl compounds under acidic conditions. Various methods have been developed to enhance yield and purity, including microwave-assisted synthesis and solvent-free reactions. The compound's structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its triazole moiety, which is known for its role in various pharmacological activities. The following sections summarize key biological activities supported by research findings.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC): The MIC for Bacillus subtilis and Vibrio cholerae was reported to be approximately 59.5 µg/ml .

- Mechanism of Action: The compound exhibits its antimicrobial effects by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Bacillus subtilis | 59.5 |

| Vibrio cholerae | 59.5 |

| Staphylococcus aureus | <50 |

| Escherichia coli | <50 |

Antifungal Activity

The compound has also demonstrated antifungal activity, particularly against strains such as Candida albicans. Research indicates that it inhibits ergosterol biosynthesis, crucial for fungal cell membrane integrity:

- Comparison with Standard Drugs: In comparative studies, the antifungal activity of derivatives of this compound was found to be superior to that of fluconazole .

Anticancer Properties

Recent investigations have identified potential anticancer effects of 1-amino-1H-1,2,4-triazole derivatives. For example:

- Cell Line Studies: Compounds derived from 1-amino-1H-1,2,4-triazole have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and SKOV3 (ovarian cancer), with IC50 values ranging from 13.67 to 18.62 µM .

Case Studies

Several case studies illustrate the practical applications of 1-amino-1H-1,2,4-triazole derivatives:

-

Case Study on Antibacterial Activity:

- A study showed that a novel derivative exhibited enhanced antibacterial effects compared to traditional antibiotics like amoxicillin.

- The compound was effective against multi-drug-resistant strains.

-

Case Study on Antifungal Treatment:

- In agricultural applications, formulations containing 1-amino-1H-1,2,4-triazole were tested for efficacy in treating crop mycoses.

- Results indicated a significant reduction in fungal infection rates in treated plants compared to untreated controls.

Propiedades

IUPAC Name |

1-amino-1,2,4-triazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c4-7-1-5-2(6-7)3(8)9/h1H,4H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWJHQADLZHJFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.